molecular formula C16H11NO4 B6213514 1-benzyl-2,3-dioxo-2,3-dihydro-1H-indole-5-carboxylic acid CAS No. 898542-46-6

1-benzyl-2,3-dioxo-2,3-dihydro-1H-indole-5-carboxylic acid

Cat. No.: B6213514
CAS No.: 898542-46-6
M. Wt: 281.3
InChI Key:
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Description

1-benzyl-2,3-dioxo-2,3-dihydro-1H-indole-5-carboxylic acid is a compound belonging to the indole family, which is a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-2,3-dioxo-2,3-dihydro-1H-indole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of azobisisobutyronitrile (AIBN) and hypophosphorous acid in a refluxing solvent like 1-propanol . Another approach involves the Pd-catalyzed amination of fused heteroaryl amines using catalytic tris(dibenzylideneacetone)dipalladium and cesium carbonate as the base .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-2,3-dioxo-2,3-dihydro-1H-indole-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .

Scientific Research Applications

1-benzyl-2,3-dioxo-2,3-dihydro-1H-indole-5-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-benzyl-2,3-dioxo-2,3-dihydro-1H-indole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to multiple receptors, influencing various biological processes. For instance, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its specific structural features and the range of biological activities it exhibits. Its unique combination of functional groups allows for versatile chemical modifications and applications .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-benzyl-2,3-dioxo-2,3-dihydro-1H-indole-5-carboxylic acid involves the condensation of an indole derivative with an aldehyde followed by oxidation and decarboxylation.", "Starting Materials": [ "Indole-5-carboxylic acid", "Benzaldehyde", "Sodium triacetoxyborohydride", "Acetic acid", "Hydrochloric acid", "Sodium hydroxide", "Potassium permanganate", "Sodium carbonate", "Methanol", "Water" ], "Reaction": [ "Step 1: Condensation of indole-5-carboxylic acid and benzaldehyde in the presence of acetic acid and sodium triacetoxyborohydride to form 1-benzyl-2,3-dioxo-2,3-dihydro-1H-indole-5-carboxylic acid", "Step 2: Oxidation of the intermediate product with potassium permanganate in the presence of sodium carbonate and water to form the corresponding carboxylic acid", "Step 3: Decarboxylation of the carboxylic acid with hydrochloric acid and sodium hydroxide to yield the final product, 1-benzyl-2,3-dioxo-2,3-dihydro-1H-indole-5-carboxylic acid" ] }

CAS No.

898542-46-6

Molecular Formula

C16H11NO4

Molecular Weight

281.3

Purity

95

Origin of Product

United States

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